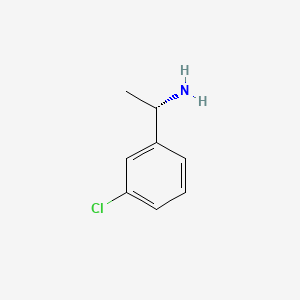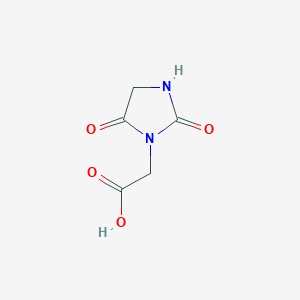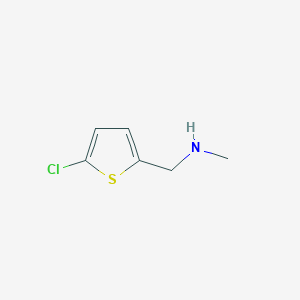
2-(4-氟苯基)丙酸
描述
2-(4-Fluorophenyl)propanoic acid, also known as 4-Fluorophenylacetic acid (4-FPA), is an organic compound that belongs to the class of carboxylic acids. It is a colorless solid with a molecular weight of 176.18 g/mol. 4-FPA is an important intermediate for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in research laboratories as a reagent and catalyst in various reactions.
科学研究应用
荧光氨基酸合成
- 使用 2-氨基-3-(5-(二甲基氨基)萘-1-磺酰胺)丙酸合成了遗传编码的荧光氨基酸。这是一种对环境敏感的荧光团,用于研究蛋白质结构和体外和体内的相互作用 (Summerer et al., 2006).
绿色合成和抗氧化潜力
- 从 2-(2-氟联苯-4-基)丙酸合成了 N'-亚苄基-2-(2-氟联苯)丙烷酰肼,显示出显着的抗氧化潜力,用于药物应用 (Zaheer et al., 2015).
振动光谱和密度泛函理论研究
- 使用密度泛函理论研究了 2-(4-氟苄叉氨基)-3-(4-羟苯基)丙酸,提供了对其结构和振动特性的见解 (Song et al., 2007).
水性体系中的光解
- 研究了百草枯丁酯及其主要代谢物 2-[4-(4-氰基-2-氟苯氧基)苯氧基]丙酸的光降解,揭示了环境降解过程的见解 (Pinna & Pusino, 2011).
外消旋酸的酶促拆分
- 使用酶膜反应器实现了外消旋 2-(2-氟-4-联苯)丙酸的高对映选择性拆分,突出了一种生产对映体纯药物的方法 (Ceynowa & Rauchfleisz, 2003).
GPR40激动剂的合成和生物活性
- 使用苯氧基苯氧基丙酸衍生物合成了 G 蛋白偶联受体 40 激动剂,为 2 型糖尿病治疗提供了潜在的新药靶点 (Sasaki et al., 2011).
有机锡(IV)衍生物的合成
- 合成了 2-(2-氟-4-联苯)丙酸的有机锡衍生物,探索了它们的结构和生物学特性,包括抗肿瘤和抗癌活性 (Mahmood et al., 2003).
酚类化合物的抗炎活性
- 从杜仲叶中分离出包括 2-{[3-(3,4-二羟基苯基)丙酰氧基]氧基}丙酸在内的新的酚类化合物。这些化合物在细胞模型中显示出对炎症的抑制作用,丰富了对天然抗炎剂的理解 (Ren et al., 2021).
埃西酞普兰草酸盐中遗传毒性杂质的合成
- 合成了遗传毒性杂质 5-氰基-2-((4-氟苯基)(羟基)苯甲基 4-甲基苯磺酸酯,并在埃西酞普兰草酸盐中进行了定量,突出了用于药物安全的高级分析方法 (Katta et al., 2017).
2-氨基-3,3-双(4-氟苯基)丙酸的(R)-和(S)-对映体的合成
- 进行了 2-氨基-3,3-双(4-氟苯基)丙酸的 (R)-和(S)-对映体的合成,评估了它们对二肽基肽酶 IV 的抑制活性,这对于 2 型糖尿病治疗至关重要 (Deng et al., 2008).
2-(取代苯基)丙酸的对映体分离
- 采用高速反相色谱法对消旋 2-(取代苯基)丙酸进行对映体分离,提供了取代基对对映体识别的影响的见解 (Tong et al., 2016).
用正电子发射断层扫描成像脑肿瘤
- 合成和评价 (R)-和 (S)-2-氨基-3-[1-(2-[18F]氟乙基)-1H-[1,2,3]三唑-4-基]丙酸为脑肿瘤成像提供了有希望的特性,代表了一类新的放射性标记氨基酸 (McConathy et al., 2010).
属性
IUPAC Name |
2-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSCGBODJGIJNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997285 | |
| Record name | 2-(4-Fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)propanoic acid | |
CAS RN |
75908-73-5 | |
| Record name | 4-Fluoro-α-methylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75908-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluorophenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075908735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-fluorophenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

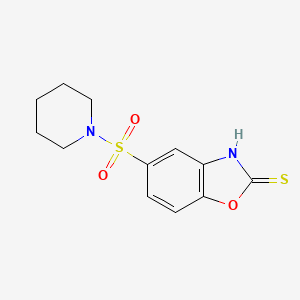
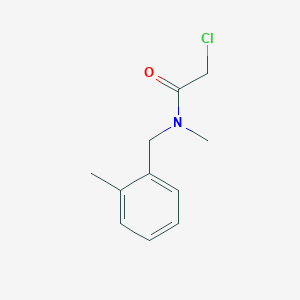

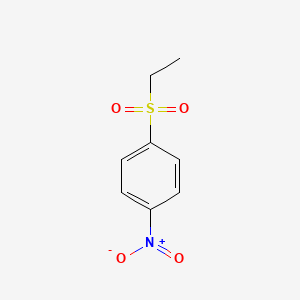

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B1349701.png)
![2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B1349708.png)
